Ethyl N-carbamothioyl-2-phenylethanehydrazonate
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Overview
Description
Ethyl N-carbamothioyl-2-phenylethanehydrazonate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-carbamothioyl-2-phenylethanehydrazonate typically involves the reaction of ethyl hydrazinecarboxylate with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-carbamothioyl-2-phenylethanehydrazonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various hydrazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl N-carbamothioyl-2-phenylethanehydrazonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce thioamide groups into molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl N-carbamothioyl-2-phenylethanehydrazonate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-carbamothioyl-2-phenylethanehydrazonate: Unique due to its specific structure and reactivity.
Phenylhydrazine: Similar in structure but lacks the thioamide group.
Ethyl hydrazinecarboxylate: Similar but does not contain the phenyl group.
Uniqueness
This compound is unique due to the presence of both the ethyl and phenyl groups, along with the thioamide functionality. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
96133-98-1 |
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Molecular Formula |
C11H15N3OS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
ethyl N-carbamothioyl-2-phenylethanehydrazonate |
InChI |
InChI=1S/C11H15N3OS/c1-2-15-10(13-14-11(12)16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,12,14,16) |
InChI Key |
QXGXRMPKWODUMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NNC(=S)N)CC1=CC=CC=C1 |
Origin of Product |
United States |
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